molecular formula C7H12O B1658465 (1-Methylcyclopent-2-en-1-yl)methanol CAS No. 61111-54-4

(1-Methylcyclopent-2-en-1-yl)methanol

Cat. No.: B1658465
CAS No.: 61111-54-4
M. Wt: 112.17 g/mol
InChI Key: NHUJFFJPKSJOLB-UHFFFAOYSA-N
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Description

(1-Methylcyclopent-2-en-1-yl)methanol is an organic compound with the molecular formula C7H12O and a molecular weight of 112.17 g/mol It is characterized by a cyclopentene ring with a methyl group and a hydroxymethyl group attached to it

Preparation Methods

The synthesis of (1-Methylcyclopent-2-en-1-yl)methanol can be achieved through several synthetic routes. One common method involves the reaction of 1-methylcyclopent-2-en-1-one with a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the desired alcohol . The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial production methods may involve the catalytic hydrogenation of 1-methylcyclopent-2-en-1-one using a suitable catalyst such as palladium on carbon (Pd/C) under high-pressure hydrogen gas. This method is advantageous for large-scale production due to its efficiency and scalability.

Mechanism of Action

The mechanism of action of (1-Methylcyclopent-2-en-1-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the disruption of microbial cell membranes, leading to cell lysis and death . The compound’s hydroxyl group plays a crucial role in its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

(1-Methylcyclopent-2-en-1-yl)methanol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(1-methylcyclopent-2-en-1-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-7(6-8)4-2-3-5-7/h2,4,8H,3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUJFFJPKSJOLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70546869
Record name (1-Methylcyclopent-2-en-1-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70546869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61111-54-4
Record name (1-Methylcyclopent-2-en-1-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70546869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Methylcyclopent-2-en-1-yl)methanol
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(1-Methylcyclopent-2-en-1-yl)methanol
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(1-Methylcyclopent-2-en-1-yl)methanol
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(1-Methylcyclopent-2-en-1-yl)methanol
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Reactant of Route 6
(1-Methylcyclopent-2-en-1-yl)methanol

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